molecular formula C21H18N2O4 B11558866 4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11558866
M. Wt: 362.4 g/mol
InChI Key: DTWBPAOBNAWQTN-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde with aniline in the presence of a suitable catalyst can form an intermediate Schiff base, which can then undergo cyclization to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-aminophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the quinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinoline: Lacks the octahydroquinoline core, resulting in different chemical properties.

    1-Phenyl-1,2,3,4,5,6,7,8-octahydroquinoline: Lacks the nitrophenyl group, affecting its biological activity.

    4-(3-Aminophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: A reduced form with an amino group instead of a nitro group.

Uniqueness

4-(3-Nitrophenyl)-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to the presence of both nitrophenyl and phenyl groups attached to an octahydroquinoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H18N2O4/c24-19-11-5-10-18-21(19)17(14-6-4-9-16(12-14)23(26)27)13-20(25)22(18)15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2

InChI Key

DTWBPAOBNAWQTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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